molecular formula C14H6F6N2O4S2 B1265454 Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] CAS No. 860-39-9

Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]

Cat. No. B1265454
CAS RN: 860-39-9
M. Wt: 444.3 g/mol
InChI Key: YDCXWQUDQRHVHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]" often involves reactions that introduce the disulfide bond between two suitable precursors. One approach is the oxidative coupling of thiophenols, where the nitro- and trifluoromethyl-substituted phenyl rings are first functionalized with a thiol group, followed by oxidation to form the disulfide bond. Such methodologies are common in the synthesis of sulfur-nitrogen compounds and related disulfides (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of these compounds features a central disulfide bond with significant double-bond character, as evidenced by bond length measurements from crystallographic studies. The presence of nitro and trifluoromethyl groups on the phenyl rings influences the electronic distribution across the molecule, affecting the S−S and S−C bond lengths and the overall geometry of the molecule (Ricci & Bernal, 1970).

Chemical Reactions and Properties

The reactivity of "Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]" compounds can be attributed to both the disulfide moiety and the electron-withdrawing groups attached. The disulfide bond is susceptible to reduction and can participate in exchange reactions, while the nitro groups may undergo reduction to amino groups or participate in nucleophilic aromatic substitution depending on the reaction conditions. These reactions are key to modifying the chemical properties of these compounds for various applications (Jørgensen et al., 1980).

Physical Properties Analysis

The physical properties of "Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]" compounds, such as melting point, solubility, and crystal structure, are heavily influenced by the presence of the nitro and trifluoromethyl groups. These groups increase the polarity of the molecule, potentially affecting its solubility in various solvents and its phase behavior. Crystallographic studies reveal that these compounds can form complex structures with significant intermolecular interactions, influenced by the electronic properties of the substituents (McCluskey et al., 2002).

Chemical Properties Analysis

The chemical properties of these disulfides are characterized by their oxidative stability and reactivity towards nucleophiles. The disulfide bond is a key functional group that can undergo various chemical transformations, including cleavage and exchange reactions. The electron-withdrawing nitro and trifluoromethyl groups further modulate the chemical reactivity, making these compounds versatile intermediates in organic synthesis (Pinkerton & Cavell, 1971).

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Chemistry .
    • Application : Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .
    • Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Organic Synthesis

    • Field : Organic Chemistry .
    • Application : Disulfides are used as valuable synthetic intermediates in organic synthesis . They are often employed as sources of thiols due to easy interconversion between thiols and disulfides and higher stability of the latter .
    • Methods : The approaches to the S–S bond formation are very diverse . One of the main strategies in the synthesis of disulfides is the oxidative coupling of thiols .
    • Results : A whole series of expedient methods for the synthesis of symmetrical diaryl disulfides have been developed on the basis of this reaction .
  • Trifluoromethylthiolation Reactions

    • Field : Organic Chemistry .
    • Application : Bis(trifluoromethyl)disulfide is used in trifluoromethylthiolation reactions . These reactions are used to introduce trifluoromethylthiol groups into organic molecules .
    • Methods : The ex-situ generation of bis(trifluoromethyl)disulfide from the readily available and commercial Langlois reagent is reported . The one-step synthesis of the toxic and volatile CF3SSCF3 is performed in a two-chamber reactor with simple PPh3 and N-bromosuccinimide as the activator .
    • Results : The versatility of the ex-situ generated CF3SSCF3 is demonstrated in known electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions . The application of the CF3SSCF3 in a copper-catalyzed cross-coupling with boronic acids is disclosed, showing good to excellent yields of trifluoromethyl-substituted aryl products, including pharmaceutically relevant molecules .
  • Material Safety Data Sheet

    • Field : Safety and Hazard Management .
    • Application : The compound “Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]” has a Material Safety Data Sheet (MSDS) which provides information about the hazards of the compound and how to handle it safely .
    • Methods : The MSDS provides guidelines for handling the compound, including precautions for skin and eye contact, inhalation, and ingestion . It also provides information on how to handle accidental release of the compound and how to store it safely .
    • Results : The MSDS helps ensure that the compound is handled safely and that any potential hazards are mitigated .
  • Polyimide Fibers

    • Field : Material Science .
    • Application : While not directly related to “Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]”, disulfides and trifluoromethyl groups are used in the synthesis of polyimide fibers . These fibers have applications in various industries due to their high strength and resistance to heat and chemicals .
    • Methods : The synthesis of these fibers involves incorporating the disulfide and trifluoromethyl groups into the polyimide molecular chain .
    • Results : The resulting fibers have improved properties, such as increased resistance to atomic oxygen .

Safety And Hazards

“Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]” is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

2-nitro-1-[[2-nitro-4-(trifluoromethyl)phenyl]disulfanyl]-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H6F6N2O4S2/c15-13(16,17)7-1-3-11(9(5-7)21(23)24)27-28-12-4-2-8(14(18,19)20)6-10(12)22(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCXWQUDQRHVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061218
Record name Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]
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Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]

CAS RN

860-39-9
Record name Bis[2-nitro-4-(trifluoromethyl)phenyl] disulfide
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Record name Disulfide, bis(2-nitro-4-(trifluoromethyl)phenyl)
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Record name Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]
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Record name Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]
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Record name Bis(2-nitro-4-(trifluoromethyl)phenyl)disulfide
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